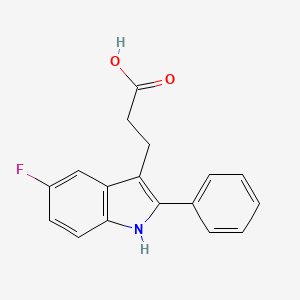

6-bromo-2H-chromene-3-carboxylic acid

Overview

Description

Chromene derivatives are a class of organic compounds that have garnered significant interest due to their wide range of biological activities, including potential anticancer properties. The compound 6-bromo-2H-chromene-3-carboxylic acid and its derivatives are particularly noteworthy in this context. These compounds have been studied for their synthesis, molecular structure, chemical reactions, and physical and chemical properties, as they hold promise for various applications in medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions with specific reagents and conditions tailored to produce the desired substitution patterns on the chromene core. For instance, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was achieved through a reaction involving triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . Another example is the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which was synthesized via condensation and cyclodehydration reactions, followed by aqueous hydrolysis . These studies highlight the versatility of synthetic approaches to chromene derivatives, which can be tailored to introduce various functional groups and structural modifications .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene core, which can be further substituted with various functional groups. X-ray crystallography and spectroscopic methods such as IR, NMR, and HRMS are commonly used to confirm the structures of these compounds. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid revealed aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilizing the structure in the solid state . Similarly, the structure of a selenophene-containing chromene derivative was confirmed by X-ray crystallography .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For instance, the reactivity of some 4-bromo-2H-chromenes has been explored, providing access to a range of 4-substituted derivatives . Additionally, the enantioselective addition of boronates to chromene acetals has been catalyzed by a chiral Brønsted acid/Lewis acid system, demonstrating the potential for asymmetric synthesis of chromene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the kinetics and thermodynamics of the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate were investigated, revealing an activation energy of 61.30 kJ mol⁻¹ and other activation parameters . These properties are crucial for understanding the behavior of chromene derivatives in biological systems and their potential as therapeutic agents.

Scientific Research Applications

GPR35 Receptor Agonist

6-Bromo-2H-chromene-3-carboxylic acid derivatives have been identified as potent agonists for the G protein-coupled orphan receptor GPR35. These compounds, particularly the 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, exhibit high selectivity and nanomolar potency against human GPR35, with significant potential as pharmacological tools for exploring the receptor's physiological role and as future drug targets (Funke et al., 2013).

Tritium-Labeled Radioligand

A tritium-labeled form of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has been developed, designated as [(3)H]PSB-13253, for studying the GPR35 receptor. This radioligand binds the receptor with high affinity, useful for kinetic, saturation, and competition assays in receptor characterization (Thimm et al., 2013).

Synthetic and Kinetic Studies

The synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate has been explored, including kinetic and thermodynamic investigations. This study highlights the importance of these compounds in the pharmaceutical industry, particularly in anticancer drug synthesis, and details the reaction kinetics and mechanisms involved (Asheri et al., 2016).

Fluorescence Properties

Research on 6-bromo-2H-chromene derivatives includes the synthesis of compounds like 2-bromo-7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, which have shown excellent fluorescence properties in both solution and solid state. These properties are attributed to the large conjugated system and various hydrogen bonds, making them potential candidates for molecular recognition studies and fluorescence emission applications (Shi et al., 2017).

Anticancer and Antibacterial Agents

Studies on 6-bromo-2H-chromene derivatives have also focused on their potential as anticancer and antibacterial agents. Compounds synthesized from 6-bromo-2H-chromene precursors have been evaluated for their efficacy against bacterial, fungal infections, and cancer cell lines, demonstrating significant bioactivity (Mahesh et al., 2022).

properties

IUPAC Name |

6-bromo-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMIFPOLKMLPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585443 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380607-15-8 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)